molecular formula C23H30N2O2 B048418 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone CAS No. 119313-12-1

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Cat. No. B048418
M. Wt: 366.5 g/mol
InChI Key: UHFFVFAKEGKNAQ-UHFFFAOYSA-N
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Patent
US06191182B1

Procedure details

In a 2.5 1 sulfonation flask, 900 ml of a solution (1 mol) of 2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one according to b) above are heated again to 50° C. 179.7 g (1.05 mol) of benzyl bromide are then added dropwise over 20 minutes. The mixture is stirred for 3 to 4 hours at 50° C. until the thin layer chromatogram shows that there is no educt left. The temperature is raised to 60° C. and then 80 g (2 mol) of sodium hydroxide powder are added in increments over 45 minutes. The mixture is then stirred for another 1 to 2 hours at 50° C. until the thin layer chromatogram shows that there is no educt left. The reaction mixture is charged with 150 ml of water and stirred. The water phase is separated and the organic phase is concentrated on a vacuum rotary evaporator. 378.3 g of the yellowish crude product of 2-benzyl-2-dimethylamino-1 -(4-morpholinophenyl)butan-1 -one having a melting point from 102° C. to 110° C. remain in the flask. The crude product is dissolved hot in 600 ml of ethanol, cooled, crystallised, filtered and then washed with cold ethanol. The crystals are dried. They melt at 114° C. to 115° C., and gas chromatogram as well as thin layer chromatogram show them to be pure. The yield is 299.0 g of 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)butan-1-one. A further 22.4 g of pure product can be isolated from the mother liquor. The 1H-NMR spectrum of the pure product corresponds to that of the indicated structure.
[Compound]
Name
solution
Quantity
900 mL
Type
reactant
Reaction Step One
Name
2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
179.7 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:20])[CH:3]([CH2:18][CH3:19])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:8][CH:7]=1)=[O:5].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[OH-].[Na+]>O>[CH2:21]([C:3]([N:2]([CH3:20])[CH3:1])([CH2:18][CH3:19])[C:4]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:10][CH:11]=1)=[O:5])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
900 mL
Type
reactant
Smiles
Name
2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C(=O)C1=CC=C(C=C1)N1CCOCC1)CC)C
Step Two
Name
Quantity
179.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 to 4 hours at 50° C. until the thin layer chromatogram
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is raised to 60° C.
STIRRING
Type
STIRRING
Details
The mixture is then stirred for another 1 to 2 hours at 50° C. until the thin layer chromatogram
Duration
1.5 (± 0.5) h
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The water phase is separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated on a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
from 102° C. to 110° C.
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved hot in 600 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
crystallised
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
The crystals are dried
CUSTOM
Type
CUSTOM
Details
melt at 114° C. to 115° C.

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)C1=CC=C(C=C1)N1CCOCC1)(CC)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.